molecular formula C6H7NOS B3043406 6-(Methylthio)pyridin-3-OL CAS No. 859538-78-6

6-(Methylthio)pyridin-3-OL

Cat. No.: B3043406
CAS No.: 859538-78-6
M. Wt: 141.19 g/mol
InChI Key: QPZAOKNWLYGWBF-UHFFFAOYSA-N
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Description

6-(Methylthio)pyridin-3-OL is a heterocyclic compound that contains both sulfur and nitrogen in its ring structureThe molecular formula of this compound is C6H7NOS, and it has a molecular weight of 141.19 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methylthio)pyridin-3-OL can be achieved through several methods. One common approach involves the reaction of 3-hydroxypyridine with methylthiolating agents under controlled conditions. The reaction typically requires the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol or methanol. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. The compound is then purified through techniques such as crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

6-(Methylthio)pyridin-3-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of this compound can yield the corresponding thiol or thioether using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous solvents.

    Substitution: Alkyl halides, acyl chlorides, and bases such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Alkylated or acylated derivatives of this compound.

Scientific Research Applications

6-(Methylthio)pyridin-3-OL has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: this compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-(Methylthio)pyridin-3-OL involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the functional groups present. For example, it may inhibit the activity of enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects. Additionally, its sulfur-containing moiety allows it to interact with metal ions, making it a potential chelating agent .

Comparison with Similar Compounds

Similar Compounds

    6-(Methylthio)pyridine: Lacks the hydroxyl group present in 6-(Methylthio)pyridin-3-OL, resulting in different chemical reactivity and applications.

    3-Hydroxypyridine: Lacks the methylthio group, which affects its biological and chemical properties.

    2-(Methylthio)pyridine:

Uniqueness

This compound is unique due to the presence of both a hydroxyl group and a methylthio group in its structure. This combination imparts distinct chemical properties, such as enhanced reactivity towards oxidation and substitution reactions. Additionally, the compound’s ability to interact with metal ions and its potential biological activities make it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

6-methylsulfanylpyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NOS/c1-9-6-3-2-5(8)4-7-6/h2-4,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPZAOKNWLYGWBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801311119
Record name 6-(Methylthio)-3-pyridinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801311119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859538-78-6
Record name 6-(Methylthio)-3-pyridinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=859538-78-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Methylthio)-3-pyridinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801311119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 5.5 ml of concentrated sulfuric acid and 8 ml of water is added to 1.9 g (13.55 mM) of 6-(methylthio)-3-pyridinamine. The reaction medium is brought to −6° C. and a solution of 1.59 g (23.03 mM) of sodium nitrite in 3 ml of water is added dropwise without exceeding 0° C. The mixture is stirred for 1 hour 30 min between 0° C. and −4° C. and then refluxed for 1 hour. The cooled reaction medium is poured in the presence of sodium bicarbonate and the mixture is then extracted with ethyl acetate. The organic phase is concentrated under reduced pressure and the residue is then chromatographed on silica gel (dichloromethane/ethyl acetate, 90/10; v/v) to give the expected product in the form of a white powder with a yield of 60%.
Quantity
5.5 mL
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
1.59 g
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
60%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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